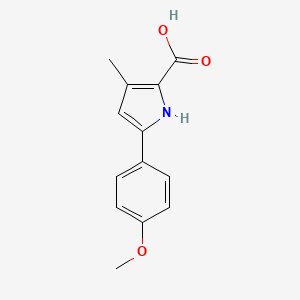

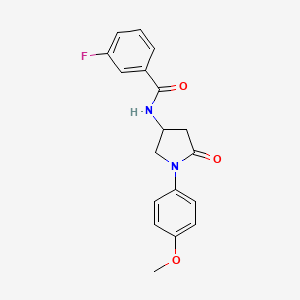

![molecular formula C16H13ClN2O3 B2489552 2-氯-N-(2-(7-氧代呋噻并[2,3-c]嘧啶-6(7H)-基)乙基)苯甲酰胺 CAS No. 2034413-58-4](/img/structure/B2489552.png)

2-氯-N-(2-(7-氧代呋噻并[2,3-c]嘧啶-6(7H)-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to 2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide, typically involves the formation of amide bonds between a carboxylic acid (or its derivatives) and amines. For example, the synthesis and neuroleptic activity of related benzamides were explored by Iwanami et al. (1981), where a series of benzamides were synthesized as potential neuroleptics, demonstrating the importance of structural modification in activity enhancement (Iwanami et al., 1981).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. Zhang et al. (2006) synthesized a compound with a pyrazolo[3,4-b]pyridine system and analyzed its structure, indicating the significance of precise structural determination in understanding compound properties (Zhang et al., 2006).

Chemical Reactions and Properties

Chemical properties of benzamide derivatives can be investigated through reactions that highlight functional group behavior, such as amide hydrolysis. Adhami et al. (2014) synthesized novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives, showcasing the types of chemical reactions these compounds can undergo (Adhami et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, can be determined through various analytical techniques. Yanagi et al. (2000) characterized two polymorphs of a related benzamide, providing insights into how different crystalline forms affect the physical properties of these compounds (Yanagi et al., 2000).

Chemical Properties Analysis

Chemical properties include reactivity, stability, and interactions with other molecules. The synthesis of benzofuro[3,2-b]pyridines with enhanced topoisomerase inhibitory activity by Magar et al. (2017) exemplifies the exploration of chemical properties through functional group manipulation and the impact on biological activity (Magar et al., 2017).

科学研究应用

选择性去质子化和环化反应:Rebstock等人(2004年)报道了相关苯甲酰胺化合物的选择性去质子化。他们发现在这一过程中生成的锂衍生物可以用于随后的化学反应,从而形成具有潜在抗念珠菌活性的化合物 (Rebstock et al., 2004)。

化学中的聚合引发剂:Rojas等人(2007年)描述了类似于问题化合物结构的α-亚胺羧酰胺配合物作为乙烯聚合和与官能化诺博烯单体共聚的引发剂。这项研究突显了这类化合物在聚合化学领域的潜在应用 (Rojas等人,2007)。

合成和分子对接:Flefel等人(2018年)探索了新型吡啶和融合吡啶衍生物的合成,这与问题化合物的吡啶基团相关。这些化合物被评估其潜在的抗微生物和抗氧化活性,以及它们通过分子对接筛选与特定靶蛋白的相互作用 (Flefel et al., 2018)。

苯甲酰胺在神经阻滞活性中的作用:Iwanami等人(1981年)研究了苯甲酰胺的潜在神经阻滞活性。他们设计并合成了一系列苯甲酰胺,并评估了它们对大鼠行为的影响,揭示了结构和活性之间的良好相关性。这项研究与问题化合物的苯甲酰胺组分相关 (Iwanami et al., 1981)。

喹唑啉酮衍生物的抗微生物活性:Naganagowda和Petsom(2011年)研究了喹唑啉酮衍生物的抗菌和抗真菌活性。虽然与特定化合物无直接关联,但这项研究有助于了解结构相似化合物的潜在抗微生物应用 (Naganagowda & Petsom, 2011)。

融合吡啶的合成:Hayes和Meth–Cohn(1979年)致力于吡啶及相关融合吡啶的合成,鉴于问题化合物的吡啶基团,这是相关的。他们的研究为合成这类化合物的一般方法提供了见解 (Hayes & Meth–Cohn, 1979)。

作用机制

Target of Action

Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to play a significant role in medicinal chemistry . They are present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .

Mode of Action

It is known that similar compounds interact with their targets to inhibit certain pathways, leading to their bioactivities . For example, some pyrrolo[2,3-d]pyrimidine derivatives act as inhibitors for aurora kinase, hedgehog signaling pathway, pan-JAK, and EGFR-TK .

Biochemical Pathways

Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to affect various biochemical pathways related to their targets .

Result of Action

Similar compounds have been found to exhibit valuable bioactivities .

属性

IUPAC Name |

2-chloro-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-12(13)15(20)18-7-9-19-8-5-11-6-10-22-14(11)16(19)21/h1-6,8,10H,7,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJHXVZFRHFFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

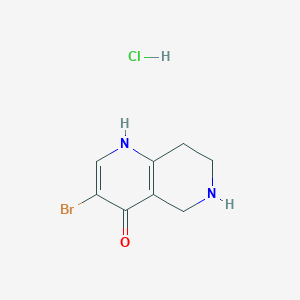

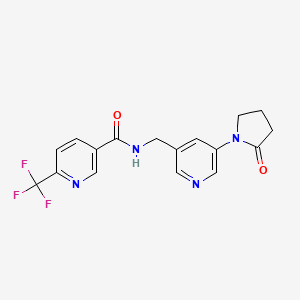

![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)

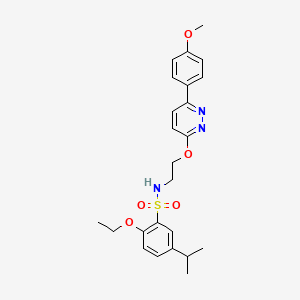

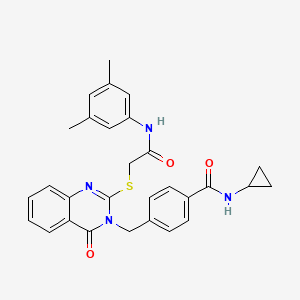

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)

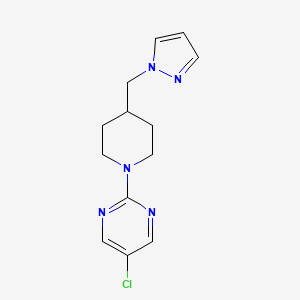

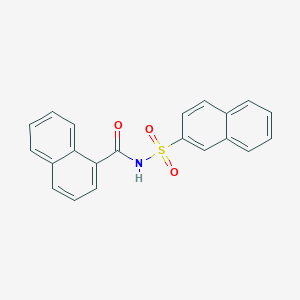

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B2489482.png)

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)